molecular formula C7H8N2O4 B1363091 Thymine-1-acetic acid CAS No. 20924-05-4

Thymine-1-acetic acid

Cat. No. B1363091
CAS RN: 20924-05-4
M. Wt: 184.15 g/mol
InChI Key: TZDMCKHDYUDRMB-UHFFFAOYSA-N
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Description

Thymine-1-acetic acid (TAA) is a modified nucleobase with the molecular formula C7H8N2O4 . It is often used to add thymine functionality to materials .


Synthesis Analysis

The synthesis of Thymine-1-acetic acid involves the reaction of thymine with hexamethyldisilazane and ammonium sulfate . The reaction is stirred and heated at reflux until no more gas is evolved .


Molecular Structure Analysis

The molecular weight of Thymine-1-acetic acid is 184.15 g/mol . Its IUPAC name is 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid .


Chemical Reactions Analysis

Thymine-1-acetic acid has been studied using Raman spectroscopy and density functional theory (DFT) simulated Raman spectra . The study revealed its likely adsorption orientation on silver nanoparticles .


Physical And Chemical Properties Analysis

Thymine-1-acetic acid is a solid substance . Its melting point ranges from 272 to 278 °C .

Scientific Research Applications

1. Surface-Enhanced Raman Spectroscopy and Density Functional Theory Study

Thymine-1-acetic acid (TAA) is utilized to add thymine functionality to materials. A study reported the Raman band assignments for TAA by comparing its experimental and density functional theory (DFT) simulated Raman spectra. The interaction of TAA with silver nanoparticles was explored, revealing its likely adsorption orientation, representing a compromise between a single atom and a computationally expensive cluster (Harroun et al., 2021).

2. Photodecarboxylation and Photohydration Studies

TAA undergoes photodecarboxylation, a reaction crucial for understanding the stability and reactivity of such compounds under light exposure. In contrast, no photodecarboxylation was observed for thymine-1-propionic acid and uracil-1-propionic acid. These findings are essential for comprehending the photoreactivity of pyrimidine derivatives (Wang et al., 1970).

3. Coordination Polymer Nanoribbons for Oligonucleotide Delivery

The reaction of copper nitrate, TAA, and 4,4'-bipyridine in water formed a colloid comprising uniform crystalline nanoribbons of a coordination polymer. These nanoribbons displayed significant selective interaction with single-stranded oligonucleotides, suggesting potential biological applications, including as nanocarriers for oligonucleotides (Vegas et al., 2017).

4. Electrochemical Sensing of Mercury Ions

Thymine-modified gold nanoparticles/graphene oxide nanocomposites were developed for sensitive, selective, and reusable electrochemical biosensing of mercury ions. This research highlights TAA's role in enhancing biosensor selectivity and sensitivity, demonstrating its potential in environmental monitoring and public health (Wang et al., 2016).

5. Piezoresponse and Polarization Switching in Thymine Microcrystals

Thymine microcrystals, including those derived from TAA, exhibit local piezoelectricity and apparent ferroelectricity. This discovery opens pathways for piezoelectric and ferroelectric-based applications of thymine and potentially other DNA nucleobase materials (Bdikin et al., 2015).

Safety And Hazards

Thymine-1-acetic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

properties

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMCKHDYUDRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357488
Record name Thymine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymine-1-acetic acid

CAS RN

20924-05-4
Record name Thymine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This procedure is different from the literature synthesis, but is easier, gives higher yields, and leaves no unreacted thymine in the product. To a suspension of thymine (3, 40 g, 0.317 mol) and potassium carbonate (87.7 g, 0.634 mmol) in DMF (900 mL) was added methyl bromoacetate (30 mL, 0.317 mmol). The mixture was stirred vigorously overnight under nitrogen. The mixture was filtered and evaporated to dryness, in vacuo. The solid residue was treated with water (300 mL) and 4 N hydrochloric acid (12 mL), stirred for 15 minutes at 0° C., filtered, and washed with water (2×75 mL). The precipitate was treated with water (120 mL) and 2 N sodium hydroxide (60 mL), and was refluxed for 10 minutes. The mixture was cooled to 0° C., filtered, and title compound was precipitated by the addition of 4 N hydrochloric acid (70 mL). The yield after drying, in vacuo over sicapent was 37.1 g (64%). 1H-NMR: (90 MHz; DMSO-d6): 11.33 ppm (s, 1H, NH); 7.49 (d, J=0.92 Hz, 1H, ArH); 4.38 (s, 2H, CH2); 1.76 (d, J=0.92 Hz, T-CH).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of thymine (0.317 mole) and potassium carbonate (0.634 mole) in dimethylformamide (900 ml) is added methyl bromoacetate (0.634 mole) and the mixture is stirred vigorously overnight under nitrogen. The mixture is filtered, washed with ether and evaporated to dryness, in vacuoto afford a colorless solid. The solid residue is treated with water (300 ml) and 4N hydrochloric acid (12 ml), stirred for 20 minutes at 0° C., filtered and washed with water (2×100 ml). The precipitate is treated with water and 2N sodium hydroxide (60 ml), and is boiled for 10 minutes. The mixture is cooled at 0° C., filtered, and then pricipitated by the addition of 4N hydrochloric acid (70 ml) to give the title compound.
Quantity
0.317 mol
Type
reactant
Reaction Step One
Quantity
0.634 mol
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0.634 mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
SG Harroun, Y Zhang, YS Lin… - Canadian Journal of …, 2022 - cdnsciencepub.com
… To test the hypothesis, we selected thymine-1-acetic acid (TAA) since it could potentially form several bonds with the Ag NP surface. TAA is a modified version of the thymine …
Number of citations: 2 cdnsciencepub.com
VG Vegas, R Lorca, A Latorre… - Angewandte Chemie …, 2017 - Wiley Online Library
… based on copper(II) and thymine 1-acetic acid (TAcOH). The selected building blocks … a hydrothermal reaction between copper(II) nitrate, thymine-1-acetic acid, and 4,4′-bipyridine, in …
Number of citations: 29 onlinelibrary.wiley.com
N Wang, M Lin, H Dai, H Ma - Biosensors and Bioelectronics, 2016 - Elsevier
… For functionalization of the electrode, the carboxylic group of the thymine-1-acetic acid was covalently coupled with the amine group of the cysteamine which self-assembled onto AuNPs…
Number of citations: 220 www.sciencedirect.com
Y Li, ZY Zhang, HF Yang, G Shao, F Gan - RSC advances, 2018 - pubs.rsc.org
… was used to characterize the CDs-PEI, thymine-1-acetic acid and the CDs-Thy, respectively. … with the potential to be modified with the thymine-1-acetic acid consisting of –COOH group. …
Number of citations: 29 pubs.rsc.org
Y Huang, D Hu, S Wen, M Shen, M Zhu… - New Journal of …, 2014 - pubs.rsc.org
… In this study, thymine-1-acetic acid was first grafted with the primary surface amines of branched PEI via a 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide coupling reaction. The formed …
Number of citations: 36 pubs.rsc.org
H Yuan, G Sun, W Peng, W Ji, S Chu, Q Liu, Y Liang - Nanomaterials, 2021 - mdpi.com
… The relatively inexpensive and chemically stable thymine-1-acetic acid was considered as an alternative receptor instead of oligonucleotides [40]. Hg 2+ and thymine groups can form …
Number of citations: 18 www.mdpi.com
P Amo-Ochoa, O Castillo, CJ Gomez-Garcia… - Inorganic …, 2013 - ACS Publications
… Three coordination polymers of copper(I) with thymine-1-acetic acid and uracil-1-propionic … ) 2 (H 2 O) 2 ] n (TAcOH = thymine-1-acetic acid, UPrOH = uracil-1-propionic acid), have been …
Number of citations: 44 pubs.acs.org
SR Malamgari, P Manikandan, P Ramani… - …, 2018 - Wiley Online Library
… involves alkylation of nosyl protected amino acids with N-Boc protected bromoethyl amine followed by deprotection of the nosyl group and condensation of thymine-1-acetic acid which …
T Kondo, K Ota, Y Matsushita, R Kimura… - Colloids and Surfaces A …, 2006 - Elsevier
… (OTA): 1.42 g of thymine-1-acetic acid (Aldrich) was solved in … the equimolar amount of thymine-1-acetic acid and octadecyl … ): 1.42 g of thymine-1-acetic acid was dissolved in dry DMSO…
Number of citations: 8 www.sciencedirect.com
H Yuan, G Sun, W Peng, W Ji, S Chu, Q Liu, Y Liang - 2021 - pdfs.semanticscholar.org
… Thymine in the form of thymine-1-acetic acid (T-COOH) has … between the -COOH of thymine-1-acetic acid and the -NH2 [40… For construction of such tags, thymine-1-acetic acid …
Number of citations: 2 pdfs.semanticscholar.org

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